2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine
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Overview
Description
2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine is a chemical compound that features a cyclopropane ring attached to a furan ring, which is further substituted with a fluorophenyl group
Preparation Methods
The synthesis of 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine typically involves multi-step organic synthesis techniques. One common method includes the condensation of 2-fluorobenzaldehyde with furan-2-carbaldehyde, followed by cyclopropanation using diazomethane or similar reagents. The reaction conditions often involve the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process .
Chemical Reactions Analysis
2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amines or alcohols.
Scientific Research Applications
2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the cyclopropane ring provides structural rigidity, allowing for precise interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine can be compared with other similar compounds, such as:
2-(5-(2-Chlorophenyl)furan-2-yl)cyclopropanamine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
2-(5-(2-Bromophenyl)furan-2-yl)cyclopropanamine:
2-(5-(2-Methylphenyl)furan-2-yl)cyclopropanamine: The methyl group can influence the compound’s steric and electronic properties, impacting its interactions with molecular targets.
Properties
Molecular Formula |
C13H12FNO |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
2-[5-(2-fluorophenyl)furan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H12FNO/c14-10-4-2-1-3-8(10)12-5-6-13(16-12)9-7-11(9)15/h1-6,9,11H,7,15H2 |
InChI Key |
MBQNDLPEUBCBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(O2)C3=CC=CC=C3F |
Origin of Product |
United States |
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